

# UNC926: A Chemical Probe for the Methyl-Lysine Reader L3MBTL1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine residues on histones, such as histone H4 lysine 20 (H4K20me1/me2) and histone H1b lysine 26 (H1bK26me1/me2), through its three malignant brain tumor (MBT) domains. This recognition is a key event in the regulation of gene expression, and dysregulation of L3MBTL1 has been implicated in various diseases, including cancer. To facilitate the study of L3MBTL1's function and its role in disease, selective chemical probes are indispensable. UNC926 has emerged as a valuable tool for interrogating the biological functions of L3MBTL1. This technical guide provides a comprehensive overview of UNC926, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting L3MBTL1-mediated signaling pathways.

## Biochemical and Cellular Characterization of UNC926

**UNC926** is a small molecule inhibitor that competitively targets the MBT domains of L3MBTL1, thereby disrupting its interaction with methylated histone tails.



## **Binding Affinity and Selectivity**

**UNC926** exhibits a micromolar binding affinity for L3MBTL1. Isothermal titration calorimetry (ITC) and AlphaScreen assays have been employed to quantify this interaction. The selectivity of **UNC926** has been profiled against other MBT domain-containing proteins and a broader panel of methyl-lysine reader domains, demonstrating its utility as a specific chemical probe for L3MBTL1.

Target	Assay Type	Value	Reference
L3MBTL1	IC50	3.9 μΜ	[1]
L3MBTL1	Kd	3.9 μΜ	[2][3]
L3MBTL3	IC50	3.2 μΜ	[1]
CBX7	Binding	No binding observed	[1]
53BP1	Binding	No effect on binding to H4K20me1	

Table 1: Quantitative Binding Data for **UNC926**. This table summarizes the reported binding affinity (Kd) and inhibitory concentration (IC50) of **UNC926** for L3MBTL1 and its selectivity against other related proteins.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize **UNC926** in their studies.

# AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibitory effect of **UNC926** on the interaction between L3MBTL1 and a methylated histone peptide.

#### Materials:

His-tagged L3MBTL1 protein

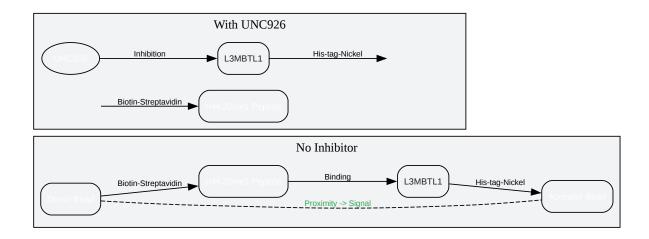


- Biotinylated histone peptide (e.g., H4K20me1)
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- UNC926
- Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
- 384-well ProxiPlate (PerkinElmer)
- EnVision multi-label reader (PerkinElmer)

#### Protocol:

- Prepare serial dilutions of UNC926 in Assay Buffer.
- In a 384-well plate, add 5 μL of the UNC926 dilution.
- Add 5 μL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in Assay Buffer. The final concentrations should be optimized but are typically in the low nanomolar range for the protein and peptide.
- Incubate for 30 minutes at room temperature.
- Add 10 μL of a suspension of Donor and Acceptor beads in Assay Buffer.
- Incubate for 1 hour at room temperature in the dark.
- Read the plate on an EnVision reader with an AlphaScreen laser.
- The decrease in the AlphaScreen signal in the presence of UNC926 indicates inhibition of the L3MBTL1-peptide interaction.





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AlphaScreen Assay Workflow.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to verify the direct binding of **UNC926** to L3MBTL1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

#### Materials:

- Cells expressing L3MBTL1
- UNC926
- DMSO (vehicle control)
- PBS
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Thermal cycler

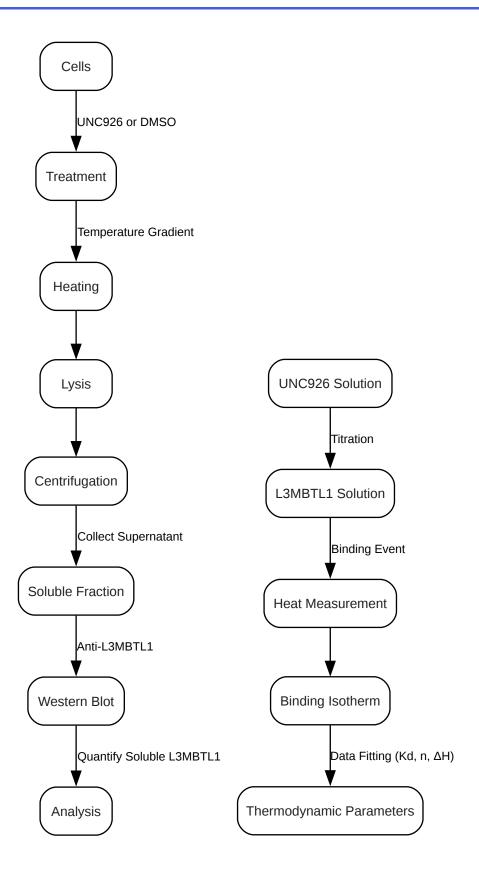


Western blot reagents and anti-L3MBTL1 antibody

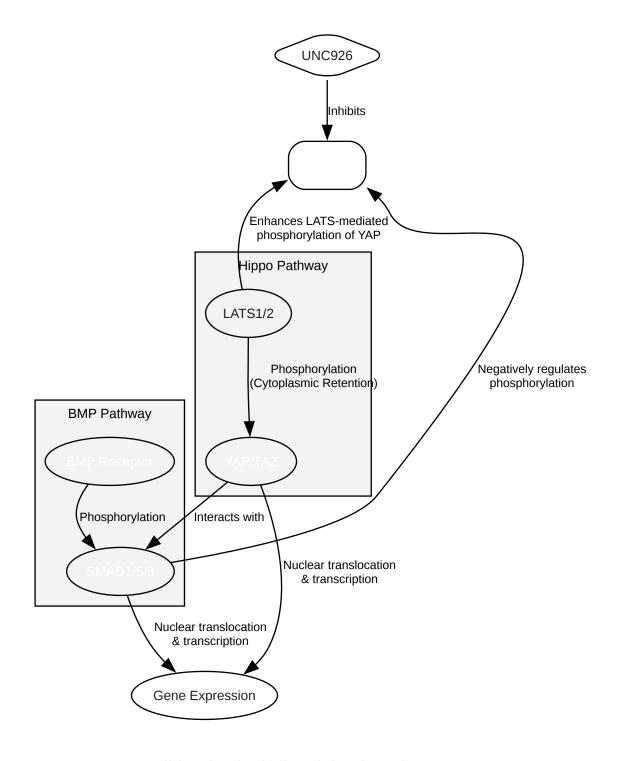
#### Protocol:

- Treat cells with **UNC926** or DMSO for a specified time (e.g., 1-2 hours).
- Harvest and wash the cells with PBS.
- Resuspend the cell pellets in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
- Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.
- An increase in the amount of soluble L3MBTL1 at higher temperatures in the UNC926treated samples compared to the DMSO control indicates target engagement.









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